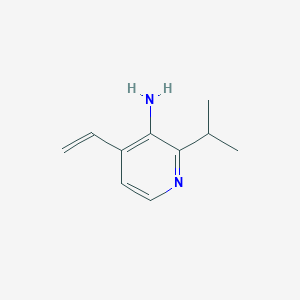
2-Isopropyl-4-vinylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-vinylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 2-position, a vinyl group at the 4-position, and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-vinylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-isopropyl-4-chloropyridine with vinylamine under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-isopropyl-4-bromopyridine is reacted with vinylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. This reaction is typically performed in a solvent like ethanol or water at temperatures ranging from 50 to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving high yields and efficiency in industrial settings.
化学反応の分析
Types of Reactions
2-Isopropyl-4-vinylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Substituted amines or amides.
科学的研究の応用
2-Isopropyl-4-vinylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Isopropyl-4-vinylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group allows for potential covalent binding to target proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
類似化合物との比較
2-Isopropyl-4-vinylpyridin-3-amine can be compared with other pyridine derivatives, such as:
2-Isopropyl-4-methylpyridin-3-amine: Similar structure but with a methyl group instead of a vinyl group, leading to different reactivity and applications.
2-Isopropyl-4-chloropyridin-3-amine: Contains a chlorine atom, making it more reactive in substitution reactions.
2-Isopropyl-4-bromopyridin-3-amine: Similar to the chlorinated derivative but with a bromine atom, which can be used in cross-coupling reactions.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for covalent interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
4-ethenyl-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-4-8-5-6-12-10(7(2)3)9(8)11/h4-7H,1,11H2,2-3H3 |
InChIキー |
SKUSEKAIDHDZDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1N)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


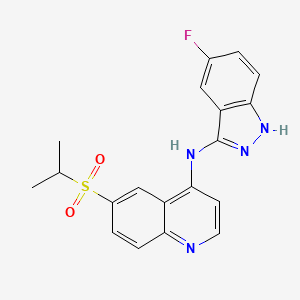

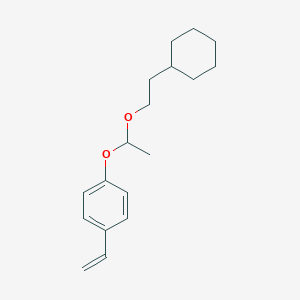
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)

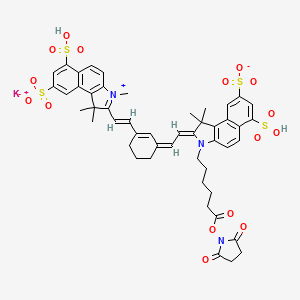
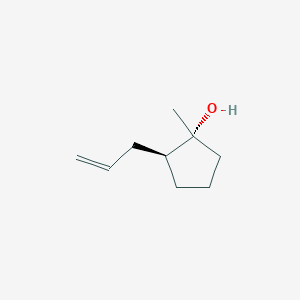
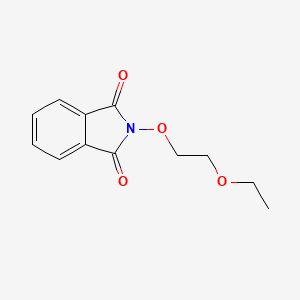
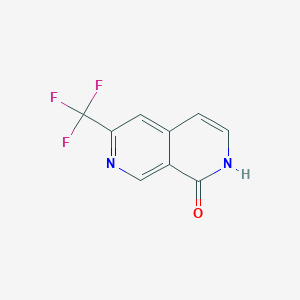


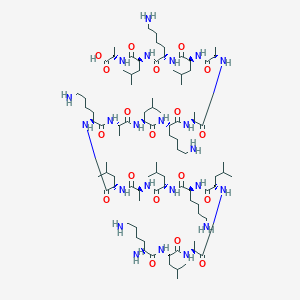
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)

